molecular formula C11H16O B1198627 2-Isopropyl-5-methylanisole CAS No. 1076-56-8

2-Isopropyl-5-methylanisole

Cat. No. B1198627
CAS RN: 1076-56-8
M. Wt: 164.24 g/mol
InChI Key: LSQXNMXDFRRDSJ-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylanisole is a chemical compound of significant interest due to its structural uniqueness and the potential for various applications in chemical synthesis and material science. While specific research directly addressing 2-Isopropyl-5-methylanisole is limited, insights can be drawn from studies on structurally related compounds and their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds structurally related to 2-Isopropyl-5-methylanisole involves multiple steps, including aldol condensation, methylation, and cyclization reactions. For instance, Xiao-jun (2010) demonstrated the synthesis of 2-isopropyl-5-methyl-2-hexenal, a compound with a similar structure, from isoamyl aldehyde under reflux conditions, achieving a yield of 83.3% (Xiao-jun, 2010).

Molecular Structure Analysis

Studies on molecular structure are crucial for understanding the behavior and reactivity of a compound. FT-IR, FT-Raman, and NMR characterization, along with molecular dynamics simulations and DFT calculations, provide insights into the molecular structure, bonding, and optoelectronic properties of related compounds, such as 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate (Menon et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of compounds similar to 2-Isopropyl-5-methylanisole can be explored through various reactions, including Michael addition, isocyanide insertion, and cyclization processes. For example, the tandem Michael addition/isocyanide insertion into the C-C bond provides a novel approach to synthesize 2-acylpyrroles and medium-ring fused pyrroles from methyl isocyanides and enones (Zhang et al., 2013).

Physical Properties Analysis

The physical properties of compounds can be inferred from spectroscopic data and theoretical studies. For instance, the spectroscopic separation of methyl internal-rotational isomers provides detailed information on molecular structure and dynamics relevant to understanding the physical properties of structurally similar compounds (Lee et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-Isopropyl-5-methylanisole-related compounds can be examined through their reactivity, functional group transformations, and interaction with various reagents. Studies on reactions, such as the silver-mediated synthesis of substituted benzofuran- and indole-pyrroles, shed light on the chemical properties and potential applications of these compounds (Liu et al., 2019).

Scientific Research Applications

  • Pharmaceutical and Cosmetic Applications : Isopropyl methylphenol, a synonym for 2-Isopropyl-5-methylanisole, is used as an anti-mold, antimicrobial agent, preservative, and antioxidant in pharmaceuticals, over-the-counter drugs, quasi-drugs, and cosmetics. It is generally non-irritating to the skin and not considered a sensitizer, although cases of allergic contact dermatitis have been reported (Iijima & Takayama, 2019).

  • Chemical Synthesis : 2-Isopropyl-5-methylanisole has been used in the synthesis of various compounds. For instance, it has been employed as an intermediate in the synthesis of Musk ambrette, an artificial musk (鈴木, 高宮, & 村井, 1974), and in the synthesis of specific naphthalene derivatives, which are important in organic chemistry (Adachi, 1971).

  • Catalytic Processes and Material Science : It has been involved in studies related to the catalytic upgrading of pyrolysis bio-oil, a step in the production of renewable fuels (Saidi, Yousefi, Minbashi, & Arab Ameri, 2021). Additionally, its derivatives have been studied for their catalytic activity in selective oxidation processes (Reddy, Rao, Reddy, & Bharali, 2006).

  • Environmental Impact Studies : In environmental research, derivatives of 2-Isopropyl-5-methylanisole have been studied for their role in the formation of secondary organic aerosols from isoprene, which has implications for air quality and climate (Carlton, Wiedinmyer, & Kroll, 2009).

properties

IUPAC Name

2-methoxy-4-methyl-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8(2)10-6-5-9(3)7-11(10)12-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQXNMXDFRRDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047617
Record name 2-Isopropyl-5-methylanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless, oily liquid with a warm-spicy rooty herbaceous note
Record name 1-Methyl-3-methoxy-4-isopropylbenzene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

214.00 to 216.00 °C. @ 760.00 mm Hg
Record name Thymol methyl ether
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in oils, soluble (in ethanol)
Record name 1-Methyl-3-methoxy-4-isopropylbenzene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.936-0.940
Record name 1-Methyl-3-methoxy-4-isopropylbenzene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Isopropyl-5-methylanisole

CAS RN

1076-56-8
Record name Thymol methyl ether
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Record name 2-Isopropyl-5-methylanisole
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Record name Thymol methyl ether
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Record name Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-
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Record name 2-Isopropyl-5-methylanisole
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Record name 2-isopropyl-5-methylanisole
Source European Chemicals Agency (ECHA)
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Record name 2-ISOPROPYL-5-METHYLANISOLE
Source FDA Global Substance Registration System (GSRS)
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Record name Thymol methyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
AM Api a,*, D. Belsito b, D. Botelho a, D. Browne a, M. Bruze c, GA Burton Jr. d, J. Buschmann e, ML Dagli f, M. Date a, W. Dekant g, C. Deodhar a, M. Francis a, AD Fryer h, K. Joshi a, S. …
TAN Yuqing, HU Yingbing, C Jin, Y Yubing, X Yujie… - 福建农业学报, 2023 - fjnyxb.cn
… During the bud stage, the unique components of the petals, such as esters such as 2-Phenethyl hexanoate ester and ethers such as 2-Isopropyl-5-methylanisole, add a sweet and burnt …
Number of citations: 0 www.fjnyxb.cn
G Bozsik, BP Molnár, G Szőcs - Physiological Entomology, 2022 - Wiley Online Library
The cypress jewel beetle, Ovalisia festiva L. (Coleoptera: Buprestidae, Chrysochroinae), and the cypress bark beetle, Phloeosinus aubei Perris (Coleoptera: Curculionidae, Scolytinae), …
H Tamura, T Takebayashi, H Sugisawa - Medicinal and Aromatic Plants IV, 1993 - Springer
Thymus is a perennial herb of the Labiatae family (Fig. 1A) and can grow to a height of some 30 cm. There are more than 100 varieties of Thymus distributed throughout Europe. It has …
Number of citations: 16 link.springer.com
X Yu, X Chen, Y Li, L Li - Foods, 2022 - mdpi.com
… Two aromatic hydrocarbons (β-cymene, p-cymenene) and one aromatic ether (2-isopropyl-5-methylanisole) were detected in the two cultivars. For both cultivars, it can be found from …
Number of citations: 5 www.mdpi.com
H TAMURA, T TAKEBAYASHI… - Medicinal and Aromatic …, 2012 - books.google.com
Thymus is a perennial herb of the Labiatae family (Fig. 1A) and can grow to a height of some 30 cm. There are more than 100 varieties of Thymus distributed throughout Europe. It has …
Number of citations: 0 books.google.com
B Elsler, A Wiebe, D Schollmeyer… - … A European Journal, 2015 - Wiley Online Library
Solvents such as 1,1,1,3,3,3‐hexafluoroisopropanol (HFIP) with a high capacity for donating hydrogen bonds generate solvates that enter into selective cross‐coupling reactions of aryls …
WJ Silva, GAA Dória, RT Maia, RS Nunes… - Bioresource …, 2008 - Elsevier
The essential oils from leaves of Hyptis fruticosa (Lamiaceae) Salzm., H. pectinata (Lamiaceae) Poit., and Lippia gracilis (Verbenaceae) HBK were investigated for their larvicidal activity …
Number of citations: 282 www.sciencedirect.com
GR Sun, FG Du, RJ Wang - Applied Mechanics and Materials, 2014 - Trans Tech Publ
… From table 3, main components in REO are 3-Carene (20.5%) and 1-isopropyl-2-methyl benzene (28.2%), in SEO are 3-Carene(15.9%) and 2-isopropyl-5-methylanisole) (21.6%), in …
Number of citations: 10 www.scientific.net
K Mseddi, F Alimi, E Noumi, VN Veettil… - Arabian Journal of …, 2020 - Elsevier
For the first time, we reported the phytochemical composition of the volatile oil from Thymus musilii Velen (T. musilii). The antioxidant and antimicrobial activities against various food-…
Number of citations: 53 www.sciencedirect.com

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